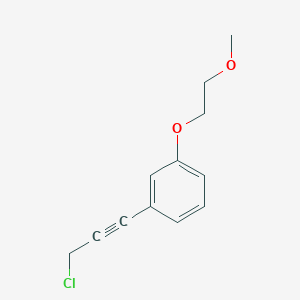

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

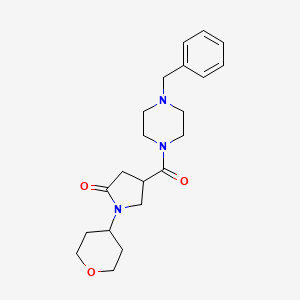

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, also known as DMTS, is a synthetic organic compound that has been widely studied for its potential applications in various scientific fields. DMTS is a cyclic sulfone with a unique structure that has been found to exhibit a range of interesting properties, making it a promising candidate for use in a variety of research applications.

Applications De Recherche Scientifique

Synthesis of Modified Nucleosides

An efficient method for the synthesis of 2′-O-modified nucleosides employs double alkylation using cyclic sulfates, including 1,3,2-dioxathiolane 2,2-dioxide. This method achieves selective alkylation at the 2′-O position, showcasing the utility of (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide in nucleoside modification for potential therapeutic applications (Fraser et al., 2000).

Building Block for Synthesis

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, related to (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, serves as a building block with high synthetic and pharmacological potential. It is primarily synthesized through the cyclization of salicylic acid derivatives. This compound and its derivatives have been noted for their synthetic versatility and potential in creating new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).

Electrolyte Additives for Lithium-Ion Batteries

4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) is explored as an electrolyte additive in lithium-ion batteries, particularly for enhancing the interfacial properties between electrodes and electrolytes. The addition of PDTD to the electrolyte has shown significant improvements in initial Coulombic efficiency and cycling stability, demonstrating the compound's potential in battery technology (Lin et al., 2018).

Asymmetric Synthesis and Chemical Reactivity

A series of studies have utilized cyclic sulfates, including variants of 1,3,2-dioxathiolane-2,2-dioxide, in the asymmetric synthesis of important chemical compounds and elucidated their chemical reactivity. These studies underscore the role of such compounds in synthesizing chiral molecules and their potential in various chemical transformations, contributing to the development of novel pharmaceuticals and materials (Jakubowska et al., 2015).

Film-Forming Agents in Electrolytes

1,3,2-Dioxathiolane-2,2-dioxide has been investigated as a film-forming agent in propylene carbonate-based electrolytes for lithium-ion batteries. Its incorporation into electrolytes forms a stable and effective solid electrolyte interface on graphite electrodes, highlighting its importance in enhancing the performance and lifespan of batteries (Janssen et al., 2014).

Propriétés

IUPAC Name |

(4R)-4-benzyl-1,3,2-dioxathiolane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-14(11)12-7-9(13-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLJBJRYDKDFIG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)(=O)O1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OS(=O)(=O)O1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)

![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)